(2,4-Bis(n-pentyloxy)phenyl)Zinc bromide
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Overview
Description
(2,4-bis(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and is often utilized in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-bis(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 2,4-bis(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under inert conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4−bis(n−pentyloxy)phenyl bromide+Zn→(2,4−bis(n−pentyloxy)phenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-bis(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,4-bis(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-bis(n-pentyloxy)phenyl)zinc bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The zinc atom in the compound acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (2,4-bis(n-pentyloxy)phenyl)zinc chloride
- (2,4-bis(n-pentyloxy)phenyl)zinc iodide
- (2,4-bis(n-pentyloxy)phenyl)zinc fluoride
Uniqueness
(2,4-bis(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and the stability provided by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis.
Properties
Molecular Formula |
C16H25BrO2Zn |
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Molecular Weight |
394.7 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dipentoxybenzene-6-ide |
InChI |
InChI=1S/C16H25O2.BrH.Zn/c1-3-5-7-12-17-15-10-9-11-16(14-15)18-13-8-6-4-2;;/h9-10,14H,3-8,12-13H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SGFQXDAELWAJNG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=CC(=[C-]C=C1)OCCCCC.[Zn+]Br |
Origin of Product |
United States |
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